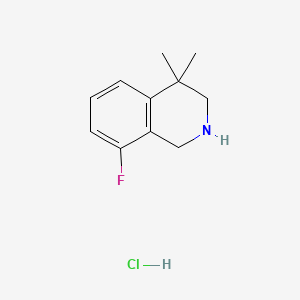

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

8-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMFELCQFRMEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745187 | |

| Record name | 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-76-7 | |

| Record name | 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline Precursor

The foundational intermediate for this route is 8-fluoro-3,4-dihydroisoquinoline (23 ), synthesized via directed ortho-lithiation of a pivaloylamide derivative. The process begins with acylation of 2-(3-fluorophenyl)ethylamine (27 ) using pivaloyl chloride to form N-(3-fluorophenethyl)pivalamide (28 ). Lithiation at −78°C in tetrahydrofuran (THF) prevents aryne formation, followed by formylation with dimethylformamide (DMF) to yield aldehyde 29 . Acid-catalyzed cyclization of 29 simultaneously removes the pivaloyl group and forms the dihydroisoquinoline core, producing 23 as a hydrochloride hydrate.

Key Reaction Conditions

Nucleophilic Aromatic Substitution and Reductive Cyclization

Fluorine-Amine Exchange for Intermediate Diversification

8-Fluoro-3,4-dihydroisoquinoline (23 ) reacts with dimethylamine under thermal conditions (80°C, sealed tube) to form 8-(dimethylamino)-3,4-dihydroisoquinoline via nucleophilic aromatic substitution. This intermediate is hydrogenated using H₂/Pd-C in ethanol to saturate the C3–C4 double bond, producing 8-(dimethylamino)-1,2,3,4-tetrahydroisoquinoline .

Quaternization and Reduction for Dimethyl Installation

The tetrahydroisoquinoline derivative is treated with methyl triflate to quaternize the amine, forming a methylated intermediate. Catalytic hydrogenation (H₂, Pd/C) selectively reduces the C=N bond while retaining the dimethyl groups, yielding 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline . Conversion to the hydrochloride salt is performed using concentrated HCl in dichloromethane.

Critical Parameters

-

Quaternization agent : Methyl triflate outperforms iodomethane in sterically hindered environments.

-

Hydrogenation pressure : 50 psi H₂ ensures complete reduction without side reactions.

Friedel-Crafts Alkylation and Ring-Closing Metathesis

Substrate Preparation via Friedel-Crafts Reaction

A less conventional route involves Friedel-Crafts alkylation of 3-fluorobenzaldehyde with 2-methylallyl chloride in the presence of AlCl₃ , forming 2-(3-fluoro phenyl)-4-methylpent-4-enal . This aldehyde undergoes reductive amination with methylamine to generate a β-phenethylamine derivative.

Ring-Closing Metathesis and Hydrochloride Formation

Using Grubbs II catalyst , the diene intermediate undergoes ring-closing metathesis to form the tetrahydroisoquinoline core. Subsequent hydrogenation (H₂, Pd/C) saturates the olefin and introduces the second methyl group at the 4-position. The final product is isolated as the hydrochloride salt after treatment with HCl in ethyl acetate.

Advantages and Limitations

-

Yield : 65–70% over four steps, limited by metathesis efficiency.

-

Stereochemical control : Racemic mixture obtained, necessitating chiral resolution if enantiopure product is required.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Directed Lithiation | 78 | High regioselectivity, scalable | Low-temperature requirements |

| Nucleophilic Substitution | 65 | Mild conditions, avoids harsh reagents | Limited to activated amines |

| Friedel-Crafts Alkylation | 52 | No lithiation step, broad substrate scope | Stereochemical complexity, moderate yield |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : >99% purity achieved using a C18 column (acetonitrile/0.1% TFA buffer).

-

Melting Point : 214–216°C (decomposition) for the hydrochloride salt.

Industrial-Scale Considerations

For large-scale synthesis, the directed lithiation route is preferred due to its reproducibility and minimized byproduct formation. Key adaptations include:

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research explores its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development. The exact pathways and targets depend on the specific application and the biological system under study.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Halogen-Substituted Analogues

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₁₁H₁₅BrClN

- Molecular Weight : 276.6 g/mol

- Key Differences: Bromine at position 8 increases molecular weight (vs. fluorine’s 19.0 g/mol, bromine’s 79.9 g/mol) and polarizability. Bromine’s larger atomic radius may reduce metabolic stability compared to fluorine.

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₉H₁₀ClF₂N

- Molecular Weight : 205.63 g/mol

- The absence of dimethyl groups reduces steric hindrance, favoring interactions with flat binding pockets .

Methyl-Substituted Analogues

4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (PTIQ)

- Molecular Formula : C₁₅H₁₆ClN

- Molecular Weight : 245.75 g/mol

- Key Differences : A phenyl group at position 4 increases lipophilicity (logP ~2.5) compared to dimethyl groups (logP ~1.8). PTIQ shows dopaminergic activity but lacks the fluorine atom’s metabolic stability .

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₁₀H₁₁ClF₃N

- Molecular Weight : 229.65 g/mol

Amino-Substituted Analogues

Nomifensine Maleate (8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline)

- Molecular Formula : C₁₆H₁₈N₂·C₄H₄O₄

- Molecular Weight : 332.36 g/mol

- Key Differences: The amino group at position 8 enables hydrogen bonding with biological targets, while the phenyl group at position 4 enhances receptor affinity. Nomifensine was historically used as a dopamine reuptake inhibitor but withdrawn due to toxicity, highlighting the importance of fluorine’s safety profile in modern analogs .

Data Tables

Table 1: Structural and Physical Properties

*Estimated using ChemDraw.

Biologische Aktivität

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1187933-45-4) is a synthetic compound exhibiting various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H14FN

- Molecular Weight : 179.23 g/mol

- CAS Number : 1187933-45-4

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated for its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. In a study evaluating various synthesized analogues, compounds similar to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 25 µg/mL against various pathogens such as Candida albicans and Escherichia coli .

Anticancer Potential

The compound's anticancer activity has been evaluated through in vitro studies on human leukemia cells. The cytotoxicity of certain derivatives was significantly higher than that of standard chemotherapeutics like 5-fluorouracil. For instance, one derivative exhibited an IC50 value of 0.13 µM against human leukemia cells (CEM), indicating potent anticancer effects .

The mechanism by which 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- DNA Intercalation : Some studies suggest that the compound may bind to DNA and inhibit replication processes.

- Cell Cycle Arrest : Similar compounds have been shown to affect cell cycle checkpoints by inhibiting kinases like WEE1, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a Pictet-Spengler cyclization using a phenylethylamine derivative and an aldehyde under acidic conditions (e.g., boron trifluoride etherate) to form the tetrahydroisoquinoline core . For fluorinated analogs like this compound, electrophilic fluorination or incorporation of fluorinated building blocks during cyclization is critical. Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity and reduce side reactions.

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of fluorinated intermediates.

- Solvent systems : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity and yield .

Q. How does the fluorine substituent at the 8th position influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, increasing electrophilicity at adjacent positions. This enhances interactions with biological targets (e.g., enzymes or receptors) through dipole-dipole or hydrogen bonding . Comparative studies on fluorinated vs. non-fluorinated tetrahydroisoquinolines show:

- Increased metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomes.

- Improved binding affinity : Fluorine’s small size allows precise positioning in hydrophobic enzyme pockets .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Identify peaks for the dimethyl group (δ ~1.2–1.5 ppm for CH₃) and fluorine-induced deshielding (aromatic protons near F show splitting or upfield shifts) .

- FTIR : Confirm the presence of the amine hydrochloride salt (N–H stretch at 2500–3000 cm⁻¹) and aromatic C–F bonds (1090–1150 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ at m/z 228.1 (C₁₁H₁₄ClFN⁺) and isotopic patterns from chlorine/fluorine .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different in vitro and in vivo models for this compound?

- Pharmacokinetic profiling : Measure plasma stability, blood-brain barrier penetration, and metabolite formation to explain efficacy discrepancies .

- Target engagement assays : Use radioligand binding or fluorescence polarization to confirm direct interactions with monoamine oxidase (MAO) or dopamine receptors .

- Dose-response normalization : Adjust dosing regimens in animal models to match in vitro IC₅₀ values, accounting for bioavailability differences .

Q. How can computational chemistry predict the binding affinity of this compound to monoamine oxidase enzymes?

- Molecular docking : Use AutoDock Vina to model interactions with MAO-B’s flavin-binding site. Focus on fluorine’s role in stabilizing key residues (e.g., Tyr 435) .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the dimethyl and fluorine groups .

- MD simulations : Assess conformational stability of the ligand-enzyme complex over 100 ns to validate docking predictions .

Q. What experimental design considerations are critical when evaluating neuroprotective effects in neurodegenerative disease models?

- Model selection : Use rotenone-induced neurotoxicity in SH-SY5Y cells or MPTP-treated mice to mimic Parkinson’s pathology .

- Outcome measures : Quantify dopaminergic neuron survival (TH⁺ immunostaining), mitochondrial membrane potential (JC-1 assay), and oxidative stress markers (SOD, GSH) .

- Off-target controls : Include assays for acetylcholinesterase inhibition to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.